Cas no 1805399-63-6 (6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)

6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H3ClF2N2O/c8-4-1-3(2-11)6(13)5(12-4)7(9)10/h1,7,13H
- InChIKey: WBVZKPQMXBMKLB-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(C(C(F)F)=N1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 56.9
- XLogP3: 2.4
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055148-1g |
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine |
1805399-63-6 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Introduction to 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805399-63-6)
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine, with the CAS number 1805399-63-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridine core substituted with several functional groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a chloro group, cyano group, difluoromethyl group, and hydroxyl group on the pyridine ring endows it with unique chemical properties that make it valuable for further derivatization and application in drug discovery.
The compound's structure is highly interesting from a chemical perspective. The chloro substituent at the 6-position enhances its reactivity, allowing for nucleophilic substitution reactions that can introduce other functional groups. The cyano group at the 4-position contributes to its electron-withdrawing nature, which can influence the electronic properties of the molecule and its interactions with biological targets. The difluoromethyl group at the 2-position is particularly noteworthy, as fluorine atoms can significantly impact metabolic stability and binding affinity in drug molecules. Finally, the hydroxyl group at the 3-position provides an additional site for chemical modification, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in developing novel pyridine-based compounds for their potential therapeutic applications. Pyridine derivatives are well-known for their role in pharmaceuticals, with many drugs on the market containing a pyridine scaffold. The compound 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine is no exception and has been explored in various research studies for its pharmacological properties.
One of the most promising areas of research involving this compound is its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is implicated in numerous diseases, including cancer. By modifying the structure of 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine, researchers have been able to develop molecules that specifically inhibit certain kinases, potentially leading to new treatments for these conditions.
A notable study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in designing potent inhibitors of tyrosine kinases. The researchers leveraged the reactivity of the chloro, cyano, and hydroxyl groups to introduce additional pharmacophores that enhanced binding affinity to the kinase active site. The incorporation of the difluoromethyl group was particularly effective in improving metabolic stability, a critical factor for drug candidates.
In addition to kinase inhibitors, 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine has also been investigated for its potential as an intermediate in antiviral drug development. Viruses often rely on host cellular machinery for replication, and targeting these processes with small molecules can be an effective strategy for antiviral therapy. Researchers have synthesized various derivatives of this compound that exhibit inhibitory activity against viral enzymes, suggesting its broad applicability in medicinal chemistry.
The synthesis of 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine itself is an interesting challenge due to the complexity of its functional groups. Multi-step synthetic routes are typically employed to introduce each substituent with high selectivity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often used to achieve this goal. The ability to efficiently synthesize this compound underscores its importance as a building block for more complex pharmaceuticals.
The pharmacokinetic properties of derivatives derived from 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine are also subjects of intense study. Researchers are particularly interested in optimizing bioavailability and reducing off-target effects through structural modifications. The presence of fluorine atoms, for instance, has been shown to improve binding affinity while minimizing toxicity. This highlights the importance of understanding structure-activity relationships (SAR) when designing new drug candidates.
The future prospects for this compound are promising, with ongoing research exploring new applications and synthetic strategies. As computational methods advance, virtual screening and molecular modeling are being increasingly used to identify potential derivatives with enhanced pharmacological properties. These computational approaches can accelerate the drug discovery process by predicting how different structural modifications will affect biological activity.
In conclusion, 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine(CAS No. 1805399-63-6) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it suitable for synthesizing a wide range of bioactive molecules, particularly those targeting kinases and viruses. With continued research and development, this compound is likely to play an important role in the discovery and development of new therapeutic agents.
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